molecular formula C12H16F3N B167460 Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- CAS No. 1810-16-8

Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-

Cat. No. B167460
CAS RN: 1810-16-8
M. Wt: 231.26 g/mol
InChI Key: WLLQUCUAFUGKTR-UHFFFAOYSA-N
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Description

Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of phenethylamine and has a trifluoromethyl group attached to the alpha carbon atom.

Mechanism Of Action

The mechanism of action of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also believed to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to improve cognitive function and memory retention in animal models. Moreover, it has been shown to have an analgesic effect and can reduce pain in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its potential use as a drug delivery system, its ability to cross the blood-brain barrier, and its anti-inflammatory properties. However, the limitations of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are many future directions for the study of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis method and potential as a drug delivery system make it an interesting compound to study. Moreover, its anti-inflammatory properties and potential use in the treatment of neurological disorders make it a promising compound for future research.

Synthesis Methods

The synthesis of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate and a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

1810-16-8

Product Name

Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C12H16F3N/c1-9(16(2)3)8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9H,8H2,1-3H3

InChI Key

WLLQUCUAFUGKTR-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C

synonyms

N,N,α-Trimethyl-m-(trifluoromethyl)benzeneethanamine

Origin of Product

United States

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